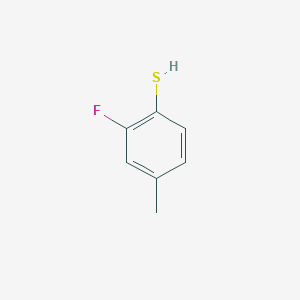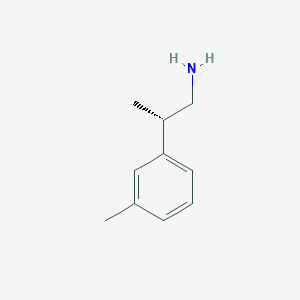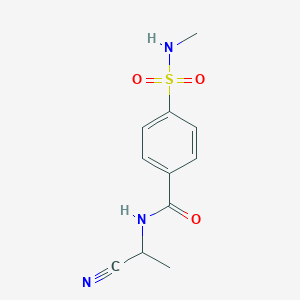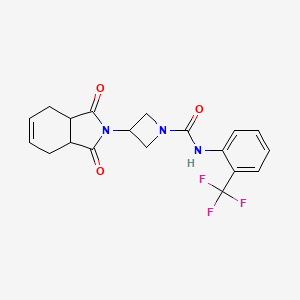
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic compound with unique structural features Its molecular architecture consists of an azetidine ring, a phthalimide moiety, and a trifluoromethylphenyl group, making it an interesting subject of study in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide generally involves multiple steps:
Azetidine Ring Formation: : The azetidine ring is typically constructed through cyclization reactions involving appropriate starting materials such as haloalkanes and amines.
Phthalimide Formation: : The phthalimide portion can be introduced via the reaction of phthalic anhydride with a primary amine.
Final Coupling: : The trifluoromethylphenyl group is then coupled with the azetidine-phthalimide intermediate under specific conditions, using reagents like coupling agents (e.g., carbodiimides).
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Optimization of Reaction Conditions: : Parameters such as temperature, pressure, and solvent choice are optimized for high yield and purity.
Catalysts and Reagents: : Use of efficient catalysts and reagents to drive the reactions toward desired products.
Purification Techniques: : Employing crystallization, chromatography, and other purification methods to isolate the final compound.
化学反应分析
Types of Reactions
This compound is capable of undergoing various chemical reactions:
Oxidation: : Reacts with oxidizing agents to modify its functional groups, potentially altering its biological activity.
Reduction: : Reduction reactions can be carried out to either modify the azetidine or phthalimide rings.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur, especially on the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Vary depending on the specific substituent being introduced; common conditions include the use of bases, acids, and various solvents.
Major Products
The products from these reactions can include:
Oxidized Derivatives: : Altered functional groups leading to new pharmacophores.
Reduced Forms: : Compounds with potentially different activity or solubility.
Substituted Derivatives: : New analogs with varied chemical and biological properties.
科学研究应用
Chemistry
Catalysis: : Potential use as a ligand in catalytic systems due to its unique structure.
Synthesis of Complex Molecules: : Intermediate in the synthesis of more complex molecules.
Biology
Biological Activity Studies: : Used in assays to understand biological mechanisms and pathways.
Binding Studies: : Investigated for its binding affinity to various biological targets.
Medicine
Drug Development: : Potential precursor or scaffold for drug candidates aimed at various diseases.
Pharmacokinetic Studies: : Used to study absorption, distribution, metabolism, and excretion in preclinical trials.
Industry
Material Science: : Exploration in the creation of new materials with specific properties, such as polymers or coatings.
Agriculture: : Investigated for potential use as a bioactive compound in crop protection or enhancement.
作用机制
The mechanism by which 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural components enable it to fit into binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability, contributing to its overall activity.
相似化合物的比较
Compared to other similar compounds, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to its unique combination of an azetidine ring and a trifluoromethylphenyl group. These features make it distinctive in terms of its physical, chemical, and biological properties.
List of Similar Compounds
N-phenylazetidine-1-carboxamide: : Lacks the trifluoromethyl group.
3-(1,3-dioxo-1H-isoindol-2-yl)azetidine-1-carboxamide: : Does not have the trifluoromethylphenyl moiety.
2-trifluoromethyl-N-phenylazetidine-1-carboxamide: : Lacks the phthalimide structure.
These comparisons highlight the unique structural and functional aspects that distinguish this compound from its analogs.
属性
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-3-4-8-15(14)23-18(28)24-9-11(10-24)25-16(26)12-5-1-2-6-13(12)17(25)27/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUGQYAOYQLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)
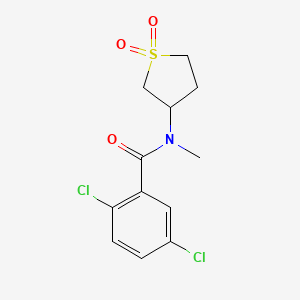


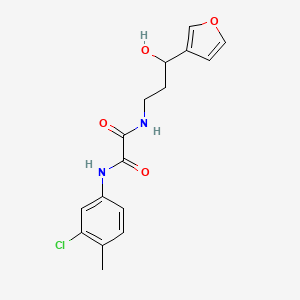

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2686858.png)
![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)
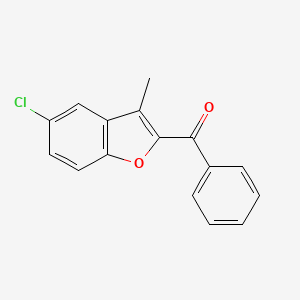
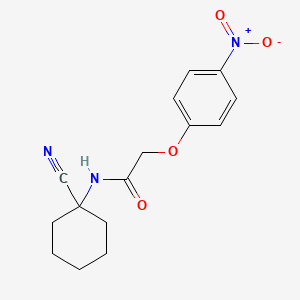
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2686867.png)
